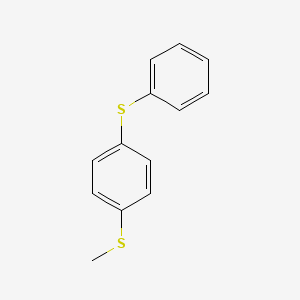![molecular formula C20H17ClFN5O B2941972 N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide CAS No. 2416237-52-8](/img/structure/B2941972.png)
N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties and Angiotensin II Receptor Antagonism
Research on similar compounds has demonstrated potent antihypertensive effects through oral administration, highlighting the significance of structural elements like the biphenyl moiety and acidic isosteres in binding affinity and potency against the Angiotensin II receptor. The development of nonpeptide angiotensin II receptor antagonists exemplifies the therapeutic potential in treating hypertension through targeted molecular design (Carini et al., 1991).
Cytotoxic and Antioxidant Activities
Studies on compounds bearing the benzimidazole moiety have explored their synthesis for targeted biological activities. Investigations into their cytotoxic and antioxidant properties have revealed varied activity levels, dependent on structural modifications. For instance, certain derivatives exhibit significant cytotoxicity against cancer cell lines, while others demonstrate antioxidant capabilities, suggesting potential applications in cancer therapy and oxidative stress mitigation (IOSR Journals, Kolanpaka & Gade, 2015).
Antiproliferative and DNA Binding Properties
The synthesis of novel benzimidazole derivatives has revealed compounds with moderate antiproliferative activities against a panel of human cancer cell lines, with lower cytotoxicity on normal fibroblasts compared to traditional chemotherapy agents. Detailed studies have also demonstrated the DNA-binding capabilities of these compounds, indicating their potential as selective therapeutic agents against certain cancer types (Cindrić et al., 2017).
Antibacterial Activity
Research into novel (1H-benzo[d]imidazole-2-yl) derivatives has shown promising antibacterial activities against a range of pathogenic bacteria. These findings underscore the potential of benzimidazole-based compounds in developing new antibiotics to combat resistant bacterial strains, addressing the growing concern of antimicrobial resistance (Patil et al., 2015).
Wirkmechanismus
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Targets of Action
The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
The mode of action of imidazole compounds also depends on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antitumor potential against different cell lines .
Pharmacokinetics
The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics .
Result of Action
The results of the action of imidazole compounds can include a variety of molecular and cellular effects, depending on the specific compound and its mode of action .
Action Environment
The action of imidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
N-[3-(6-chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O/c21-13-3-8-16-17(10-13)26-19(25-16)2-1-9-24-20(28)18-11-23-12-27(18)15-6-4-14(22)5-7-15/h3-8,10-12H,1-2,9H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKYYXKLWSRNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NCCCC3=NC4=C(N3)C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

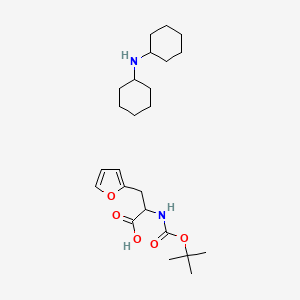
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
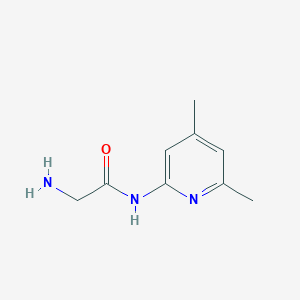
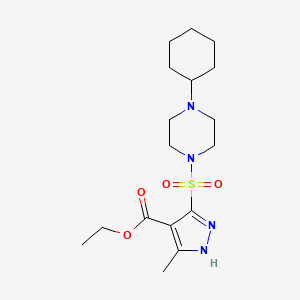
![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2941899.png)
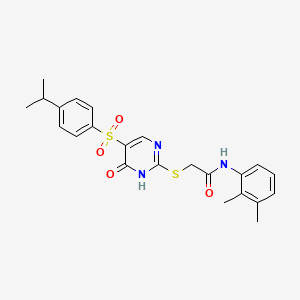

![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2941904.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)
